
3-(Ethoxymethyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxymethyl group and a methoxy group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(Ethoxymethyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyaniline: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
3-Methoxyaniline: Similar structure but without the ethoxymethyl group, leading to different reactivity and applications.
4-Methoxyaniline: The methoxy group is in a different position, affecting its chemical properties and reactivity.
Uniqueness
3-(Ethoxymethyl)-2-methoxyaniline is unique due to the presence of both ethoxymethyl and methoxy groups, which provide distinct reactivity and make it suitable for specific synthetic and research applications. Its structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-(ethoxymethyl)-2-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-5-4-6-9(11)10(8)12-2/h4-6H,3,7,11H2,1-2H3 |
Clé InChI |
JMKZDVFTARALEN-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C(=CC=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)

![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
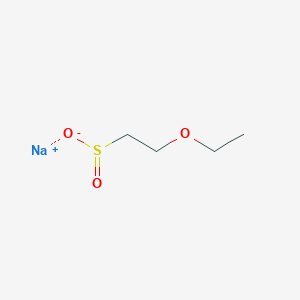
![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)

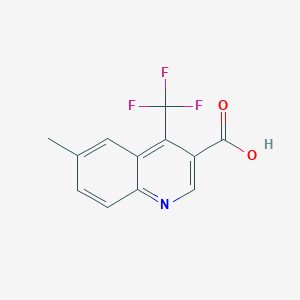
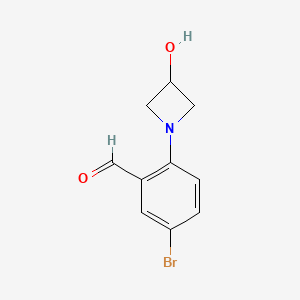
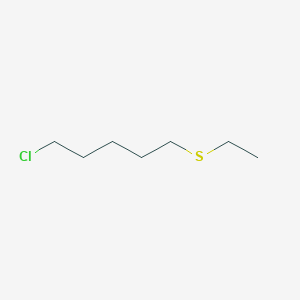
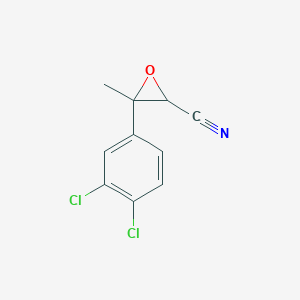
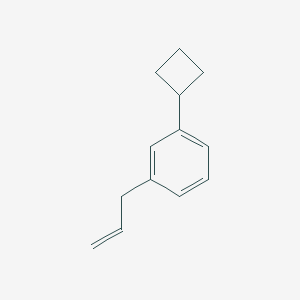
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
